(S)-(+)-Mandelamide (S)-(+)-Mandelamide (S)-mandelamide is a mandelamide in which the stereocentre at position 2 has S-configuration It is an enantiomer of a (R)-mandelamide.
Brand Name: Vulcanchem
CAS No.: 24008-63-7
VCID: VC0113463
InChI: InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(=O)N)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

(S)-(+)-Mandelamide

CAS No.: 24008-63-7

Reference Standards

VCID: VC0113463

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

(S)-(+)-Mandelamide - 24008-63-7

CAS No. 24008-63-7
Product Name (S)-(+)-Mandelamide
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name (2S)-2-hydroxy-2-phenylacetamide
Standard InChI InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
Standard InChIKey MAGPZHKLEZXLNU-ZETCQYMHSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(=O)N)O
SMILES C1=CC=C(C=C1)C(C(=O)N)O
Canonical SMILES C1=CC=C(C=C1)C(C(=O)N)O
Description (S)-mandelamide is a mandelamide in which the stereocentre at position 2 has S-configuration It is an enantiomer of a (R)-mandelamide.
Synonyms (+)-Mandelamide; L-(+)-Mandelamide; L-Mandelamide; (αS)-α-Hydroxy-benzeneacetamide
PubChem Compound 818990
Last Modified Nov 11 2021
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